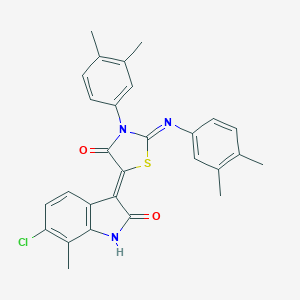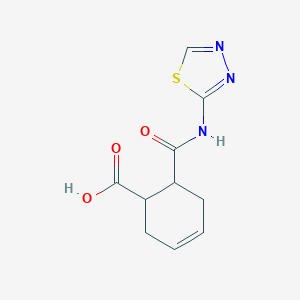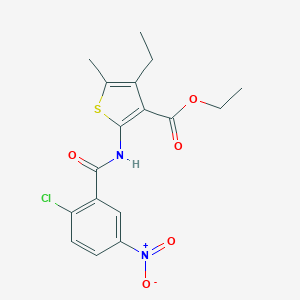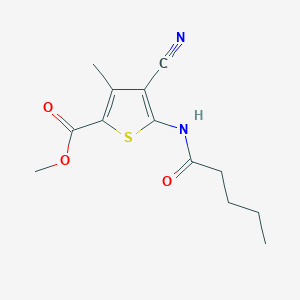![molecular formula C23H18N2OS B331616 2,3-DIHYDRO-1H-INDOL-1-YL[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE](/img/structure/B331616.png)
2,3-DIHYDRO-1H-INDOL-1-YL[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-indol-1-yl[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone is a complex organic compound that features an indole moiety fused with a quinoline and thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to incorporate the quinoline and thiophene rings.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to maintain efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indol-1-yl[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoline ring can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide and thiophene sulfoxide.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated or sulfonylated indole and thiophene derivatives.
Scientific Research Applications
2,3-Dihydro-1H-indol-1-yl[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and antiviral agent.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Pharmacology: Explored for its pharmacokinetic properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to enzyme active sites, inhibiting their activity, while the quinoline and thiophene rings can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinoline derivatives: Compounds with a quinoline ring, used in anti-malarial drugs.
Thiophene derivatives: Compounds with a thiophene ring, used in organic electronics.
Uniqueness
2,3-Dihydro-1H-indol-1-yl[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone is unique due to its combination of indole, quinoline, and thiophene rings, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C23H18N2OS |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C23H18N2OS/c1-15-10-11-22(27-15)20-14-18(17-7-3-4-8-19(17)24-20)23(26)25-13-12-16-6-2-5-9-21(16)25/h2-11,14H,12-13H2,1H3 |
InChI Key |
SEGSYIHTHPVKJM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3,5-diiodo-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B331536.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B331539.png)
![5-(5-Bromo-2-ethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331540.png)
![(4Z)-2-(2-fluorophenyl)-4-{3-methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331541.png)
![2-(3-Chlorophenoxy)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B331542.png)

![2,4,6-Tribromo-3-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B331545.png)

![6-iodo-3-(3-methoxyphenyl)-2-[2-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B331548.png)
![Propyl 2-({5-[(4-fluorophenoxy)methyl]-2-furoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331549.png)
![Ethyl 6-tert-butyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331551.png)
![Methyl 2-[(2,5-dichlorobenzoyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331553.png)

